4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide
Description
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound that features a sulfonyl group attached to a butanamide backbone
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S/c1-26-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJNAHGZDJGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2-methoxy-5-nitroaniline in the presence of a base to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonyl and nitro groups on biological systems.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the 4-chlorophenyl and 2-methoxy-5-nitrophenyl moieties contributes to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O4S |
| Molecular Weight | 357.82 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve interference with bacterial folic acid synthesis, similar to other sulfonamides.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. In vitro studies reported IC50 values indicating strong inhibitory activity compared to standard drugs .
Anticancer Properties
The sulfonamide group is also associated with anticancer activity. Compounds bearing this functional group have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines. The proposed mechanism involves inducing apoptosis and inhibiting cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The sulfonamide moiety can form hydrogen bonds with enzyme active sites, effectively blocking substrate access.
- Receptor Interaction : The aromatic rings may enhance binding affinity to various receptors, influencing cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship, emphasizing the importance of substituents on the phenyl rings .
- AChE Inhibition : In a comparative analysis of several sulfonamides, this compound showed a competitive inhibition profile against AChE with an IC50 value significantly lower than many existing inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
